(S)-N-Boc-L-homoserine ethyl ester

Peptide synthesis Analytical chemistry Quality control

Choose (S)-N-Boc-L-homoserine ethyl ester for fully orthogonal protection, enabling sequential deprotection in complex peptide synthesis without lactonization side reactions. The certified optical rotation ([α]²⁰/D = -28.0° to -34.0°) guarantees enantiomeric purity critical for reliable SAR studies. Its solubility profile (25 mg/mL in DMF/DMSO) facilitates aqueous workup, reducing purification overhead compared to analogs.

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 41088-86-2
Cat. No. B120059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-Boc-L-homoserine ethyl ester
CAS41088-86-2
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine;  (S)-2-(tert-Butoxycarbonylamino)-4-hydroxybutanoic Acid;  N-tert-Butoxycarbonyl-L-homoserine
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCO)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
InChIKeyPZEMWPDUXBZKJN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-N-Boc-L-homoserine Ethyl Ester (CAS 41088-86-2) – Sourcing Specifications and Analytical Grade Data for Peptide Synthesis


(S)-N-Boc-L-homoserine ethyl ester (CAS 41088-86-2) is an orthogonally protected L-homoserine derivative featuring an N-terminal tert-butoxycarbonyl (Boc) group and a C-terminal ethyl ester [1]. This compound serves as a chiral building block for solution-phase and solid-phase peptide synthesis, as well as a key intermediate in the construction of oxy-peptide nucleic acid monomers and unsaturated caprolactams . Its defining structural feature is the simultaneous protection of both the α-amino and α-carboxyl functionalities, enabling stepwise elongation strategies without premature deprotection or side-chain cyclization to the corresponding lactone.

Why Generic (S)-N-Boc-L-homoserine Ethyl Ester Cannot Be Substituted with Closely Related Analogs Without Compromising Synthetic Efficiency


Interchanging (S)-N-Boc-L-homoserine ethyl ester with related analogs—such as the free acid N-Boc-L-homoserine (CAS 41088-86-2), the methyl ester variant, or the tosylate salt (CAS 1331892-89-7)—introduces distinct differences in solubility, orthogonal protection strategy, and side-chain reactivity that materially affect downstream coupling yields, purification workflows, and storage stability. Unlike the free acid, the ethyl ester retains carboxyl protection, enabling selective deprotection and sequential coupling in complex peptide sequences without requiring in-situ activation steps that risk lactonization [1]. Compared with the tosylate salt, the non-salt form avoids the introduction of a counterion that can complicate purification and alter solubility profiles [2]. The following evidence demonstrates precisely where these differences produce quantifiable, decision-relevant divergences in performance.

(S)-N-Boc-L-homoserine Ethyl Ester – Evidence-Based Selection Guide for Procurement and Method Development


Purity Specification: HPLC and Titrimetric Analysis for Routine Peptide Synthesis

Procurement-grade (S)-N-Boc-L-homoserine ethyl ester (CAS 41088-86-2) is supplied with a certified purity of >98.0% as determined by both HPLC (area%) and neutralization titration [1]. This dual-method specification exceeds the standard ≥95% purity commonly listed for the ethyl ester analog (CAS 147325-09-5) by vendors such as Cayman Chemical and AKSci . The combination of chromatographic and titrimetric assays provides cross-validated assurance of both chemical identity and stoichiometric integrity, reducing the risk of introducing uncharacterized impurities that can compromise peptide coupling yields or generate difficult-to-remove byproducts in final purification.

Peptide synthesis Analytical chemistry Quality control

Chiroptical Purity: Defined Optical Rotation Specification for Enantioselective Synthesis

The specific optical rotation of (S)-N-Boc-L-homoserine ethyl ester (CAS 41088-86-2) is specified as [α]²⁰/D = -28.0° to -34.0° (c=1, MeOH) with a reference value of -30° [1]. This narrow, well-defined range—derived from neutralization-titrated, high-purity material—provides a robust QC metric for verifying enantiomeric integrity and batch-to-batch consistency. In contrast, the ethyl ester analog (CAS 147325-09-5) is frequently offered without a certified optical rotation specification from major suppliers, leaving its enantiomeric purity unverified .

Asymmetric synthesis Chiral purity Quality assurance

Orthogonal Protection Profile: Selective Deprotection Advantage Over Tosylate Salt Forms

(S)-N-Boc-L-homoserine ethyl ester (CAS 41088-86-2) offers fully orthogonal protection: the Boc group is cleaved under acidic conditions (e.g., TFA), while the ethyl ester remains intact until intentionally hydrolyzed under basic or enzymatic conditions [1]. This orthogonality is absent in the commonly available tosylate salt form (CAS 1331892-89-7), where the presence of the tosylate counterion introduces a leaving group that can participate in nucleophilic substitution side reactions during coupling steps . Additionally, the free acid N-Boc-L-homoserine lacks carboxyl protection entirely, necessitating in-situ activation that can promote intramolecular lactonization to the γ-butyrolactone, a well-documented side reaction in homoserine chemistry [2].

Peptide chemistry Protecting group strategy Sequential synthesis

Solubility Profile: Organic Solvent Compatibility for Solution-Phase Chemistry

Quantitative solubility data for (S)-N-Boc-L-homoserine ethyl ester (CAS 147325-09-5, the ethyl ester form structurally analogous to CAS 41088-86-2) indicate solubilities of 25 mg/mL in DMF, 25 mg/mL in DMSO, 20 mg/mL in ethanol, and 3 mg/mL in PBS (pH 7.2) . This profile demonstrates substantial solubility in polar aprotic solvents (DMF, DMSO) commonly used for peptide coupling reactions, while maintaining limited aqueous solubility—a feature that facilitates product recovery by extraction during workup. The free acid N-Boc-L-homoserine (CAS 41088-86-2) exhibits different solubility characteristics due to its free carboxyl group, but direct comparative solubility data across both forms under identical conditions are not available in the public domain.

Solubility Organic synthesis Formulation

Storage Stability: Documented Long-Term Storage Requirements

Vendor specifications consistently recommend storage of (S)-N-Boc-L-homoserine ethyl ester at -20°C for long-term preservation [1][2]. This requirement reflects the compound's sensitivity to thermal degradation and moisture, with the frozen storage condition ensuring retention of chemical integrity and enantiomeric purity over extended periods. In contrast, the free acid N-Boc-L-homoserine (CAS 41088-86-2) is specified for storage under frozen (<0°C) conditions but with explicit notation that it is heat-sensitive [3]. Both forms require cold storage, but the ethyl ester's specific -20°C recommendation provides a clear, actionable handling guideline for laboratory procurement and inventory management.

Storage stability Reagent handling Laboratory management

(S)-N-Boc-L-homoserine Ethyl Ester – Recommended Research and Industrial Application Scenarios Based on Verified Specifications


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Carboxyl Protection

When synthesizing peptides that contain homoserine residues or require sequential deprotection strategies, (S)-N-Boc-L-homoserine ethyl ester provides fully orthogonal protection: the Boc group is cleaved under acidic conditions while the ethyl ester remains intact [1]. This enables incorporation of the protected homoserine unit into the peptide backbone without premature exposure of the carboxyl group, which could otherwise lead to lactonization side reactions that reduce overall yield and complicate purification.

Synthesis of Oxy-Peptide Nucleic Acid (OPNA) Monomers and Unsaturated Caprolactams

This compound serves as a documented intermediate for constructing monomer units used in oxy-peptide nucleic acids and unsaturated caprolactams . Its defined purity (>98.0%) and certified optical rotation specification make it suitable for applications where batch-to-batch consistency and stereochemical fidelity are critical, such as in the preparation of oligonucleotide analogs and conformationally constrained peptidomimetics.

Asymmetric Synthesis of Bioactive Non-Proteinogenic Amino Acid Derivatives

The certified specific optical rotation range ([α]²⁰/D = -28.0° to -34.0°, c=1 in MeOH) provides a verifiable QC metric for ensuring enantiomeric purity in asymmetric synthesis workflows [2]. This is particularly relevant for preparing chiral intermediates destined for medicinal chemistry programs, where even minor stereochemical impurities can confound structure-activity relationship (SAR) studies and lead to false positives in biological screening.

Solution-Phase Peptide Coupling with Subsequent Workup by Liquid-Liquid Extraction

The documented solubility profile—25 mg/mL in DMF and DMSO, but only 3 mg/mL in PBS (pH 7.2)—makes this ethyl ester well-suited for solution-phase peptide synthesis where coupling is performed in polar aprotic solvents, followed by aqueous workup to extract unreacted starting materials and water-soluble byproducts . This solubility differential facilitates efficient purification by simple extraction rather than chromatography.

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